molecular formula C7H4BrFN2 B1440856 2-Amino-4-bromo-6-fluorobenzonitrile CAS No. 1279865-14-3

2-Amino-4-bromo-6-fluorobenzonitrile

Cat. No. B1440856
CAS RN: 1279865-14-3
M. Wt: 215.02 g/mol
InChI Key: MIQCEWVIFALFRN-UHFFFAOYSA-N
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Description

“2-Amino-4-bromo-6-fluorobenzonitrile” is a chemical compound that is part of the aminobenzonitrile family . It contains an amino group and a cyano group attached to a benzene ring, which is also substituted with a bromine and a fluorine atom. It is used as a precursor for synthesising bicyclic heterocycles in medicinal chemistry research .


Molecular Structure Analysis

The molecular weight of “2-Amino-4-bromo-6-fluorobenzonitrile” is 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 .


Physical And Chemical Properties Analysis

“2-Amino-4-bromo-6-fluorobenzonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Quinazoline Derivatives

2-Amino-4-bromo-6-fluorobenzonitrile: is pivotal in synthesizing quinazoline derivatives . These derivatives are important due to their wide range of biological activities, including antimalarial and anticancer properties. Notable drugs such as Gefitinib, Lapatinib, Erlotinib, and Afatinib are synthesized using quinazoline frameworks, which are essential in treating various forms of cancer.

Medicinal Chemistry Intermediates

This compound serves as an intermediate in medicinal chemistry for the development of tacrine-related compounds . Tacrine is known for its application in Alzheimer’s disease treatment, indicating the significance of 2-Amino-4-bromo-6-fluorobenzonitrile in neurodegenerative disease research.

Antifolate and Antibacterial Agents

Researchers utilize 2-Amino-4-bromo-6-fluorobenzonitrile in creating antifolate and antibacterial quinazoline derivatives . Antifolates are crucial in chemotherapy as they inhibit the growth of cancer cells, while antibacterial agents help combat bacterial infections.

OLED Intermediates

The compound is used in the synthesis of intermediates for organic light-emitting diodes (OLEDs) . OLED technology is widely used in displays for smartphones, TVs, and monitors due to its superior color and contrast capabilities.

Liquid Crystal Synthesis

2-Amino-4-bromo-6-fluorobenzonitrile: is also employed in the preparation of liquid crystals . Liquid crystals are essential for the display industry, particularly in LCD technology, which is prevalent in digital watches, calculators, and television screens.

Heterocyclic Compound Synthesis

It is instrumental in the preparation of various heterocycles , which are compounds featuring atoms of at least two different elements as members of its rings. These heterocycles are fundamental structures in many pharmaceuticals and are also used in the development of new materials.

Safety And Hazards

“2-Amino-4-bromo-6-fluorobenzonitrile” is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-amino-4-bromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQCEWVIFALFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-6-fluorobenzonitrile

Synthesis routes and methods

Procedure details

5.0 g (22.9 mmol) 4-bromo-2,6-difluorobenzonitrile in 200 ml of a solution of NH3 in ethanol and heated in a pressure vessel to 90° C. for 20 h. After cooling to RT the solvent is evaporated and the residue taken up in water/DCM. The organic phase is separated, dried and evaporated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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